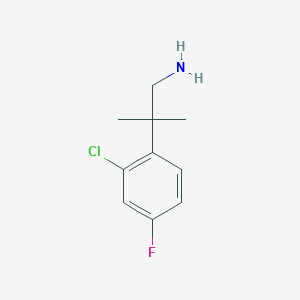

2-(2-Chloro-4-fluorophenyl)-2-methylpropan-1-amine

Descripción general

Descripción

Synthesis Analysis

A related compound, “4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine”, was synthesized from 2-chloro-4-fluoroacetophenone, thiourea, and bromine in dry ethanol . Another compound, “6-(2-chloro-4-fluorophenyl)-9-phenyl-[1,2,4]triazolo[4,3-a][1,8]naphthyridine derivatives”, was synthesized using Cu(OAc)2 catalyst under microwave irradiation .

Aplicaciones Científicas De Investigación

Crystal Structure and Characterization

A study by Gao Yu (2014) focused on the synthesis and characterization of a crystal closely related to 2-(2-Chloro-4-fluorophenyl)-2-methylpropan-1-amine. The crystal's structure was determined using various methods including X-ray single-crystal determination, showing its potential for further structural and chemical analysis.

Antibacterial Activity

Research conducted by Nadine Uwabagira et al. (2018) evaluated the antibacterial activity of a compound similar to this compound. This compound demonstrated effectiveness against certain bacteria, highlighting the potential for related compounds in antibacterial applications.

Neuroprotective Potential

A study by S. Moe et al. (1999) explored a compound related to this compound as a potent NMDA receptor antagonist. This research suggests potential neuroprotective applications, particularly in the treatment of conditions like ischemic stroke.

Synthesis and Electrophilic Amination

Research by S. Bombek et al. (2004) investigated the electrophilic amination of compounds including 4-fluorophenol, which relates to the structure of this compound. This study provides insight into chemical reactions that could be applicable in the synthesis of similar compounds.

Chiral Separation Techniques

Dauh-Rurng Wu et al. (2016) conducted a study on the chiral separation of compounds related to this compound using supercritical fluid chromatography. This research, detailed in Wu et al. (2016), is important for isolating specific enantiomers of similar compounds, which is crucial in pharmaceutical applications.

Central Nervous System Agents

K. Hino et al. (1988) synthesized and evaluated a series of compounds including those with a structure similar to this compound for potential neuroleptic activity. This study, found in Hino et al. (1988), indicates the potential use of these compounds in treating central nervous system disorders.

Mecanismo De Acción

Target of Action

The primary target of 2-(2-Chloro-4-fluorophenyl)-2-methylpropan-1-amine is the Toll-like receptor 4 (TLR4) which is a pattern recognition receptor that recognizes bacterial lipopolysaccharide (LPS) . TLR4 plays a crucial role in the innate immune response by recognizing pathogen-associated molecular patterns and initiating the production of pro-inflammatory cytokines .

Mode of Action

This compound, also known as TAK-242 or resatorvid, acts by inhibiting the signal transduction through TLR4 . More specifically, it attaches to cysteine 747 in the intracellular domain of TLR4, thus hindering both MyD88-dependent and TRIF-dependent pathways stimulated by LPS . This suppression of TLR4 signaling leads to a decrease in the production of inflammatory mediators such as cytokines .

Propiedades

IUPAC Name |

2-(2-chloro-4-fluorophenyl)-2-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClFN/c1-10(2,6-13)8-4-3-7(12)5-9(8)11/h3-5H,6,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTRMOEZWRFCIAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1=C(C=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

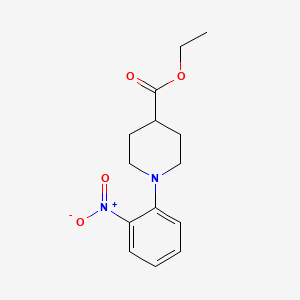

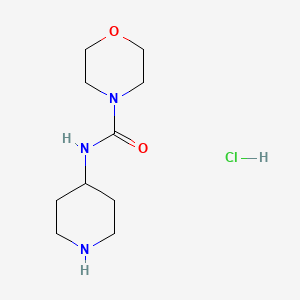

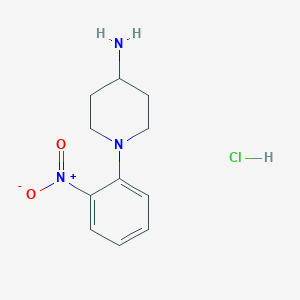

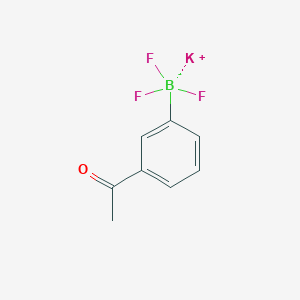

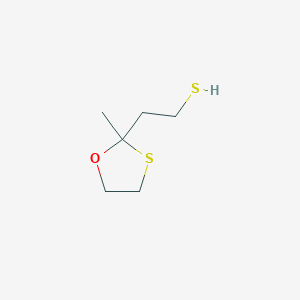

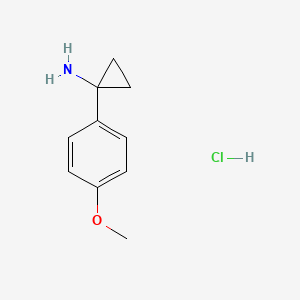

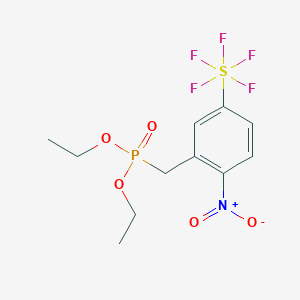

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(Benzoyloxy)propyl]-2,3-dihydro-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carbonitrile](/img/structure/B1422210.png)

![methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate](/img/structure/B1422215.png)

![6-Chloro-3-iodoimidazo[1,2-B]pyridazine](/img/structure/B1422218.png)

![Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B1422223.png)

![4-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1422224.png)